

# An In-depth Technical Guide to 1-Bromo-4-ethylbenzene

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## Compound of Interest

Compound Name: 1-Bromo-4-ethylbenzene

Cat. No.: B134493

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CAS Number: 1585-07-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-ethylbenzene**, a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, and significant applications in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, which are pivotal in the field of drug development and materials science.

## Core Physicochemical and Spectroscopic Data

**1-Bromo-4-ethylbenzene** is a colorless to pale yellow liquid at room temperature.<sup>[1]</sup> It is characterized by low solubility in water but is miscible with a majority of organic solvents such as ethanol, ether, and acetone.<sup>[1]</sup>

## Physicochemical Properties

Property	Value	Reference
CAS Number	1585-07-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br	[1][2]
Molecular Weight	185.06 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.343 g/mL at 25 °C	
Boiling Point	204 °C	
Melting Point	-43.5 °C	
Flash Point	63 °C (145.4 °F) - closed cup	
Refractive Index	n <sub>20</sub> /D 1.544	
Solubility	Insoluble in water; Soluble in ethanol, diethyl ether, acetone, chloroform.[1][3]	[1][3]

## Spectroscopic Data

Spectroscopy	Key Peaks/Signals	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 7.36 (d), 7.03 (d), 2.56 (q), 1.19 (t)	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 143.9, 131.5, 130.0, 120.1, 28.5, 15.4	[5][6]
Infrared (IR)	Major peaks can be found on the NIST WebBook.[7]	[7]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 184/186. Key Fragments: m/z 171/169, 105.[4][8]	[4][8]

## Synthesis of 1-Bromo-4-ethylbenzene

The most common laboratory and industrial synthesis of **1-Bromo-4-ethylbenzene** is through the electrophilic aromatic substitution of ethylbenzene.<sup>[1]</sup>

## Experimental Protocol: Bromination of Ethylbenzene

Objective: To synthesize **1-Bromo-4-ethylbenzene** via electrophilic bromination of ethylbenzene.

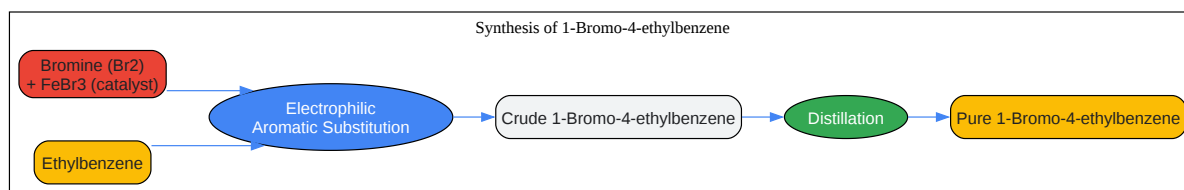
Materials:

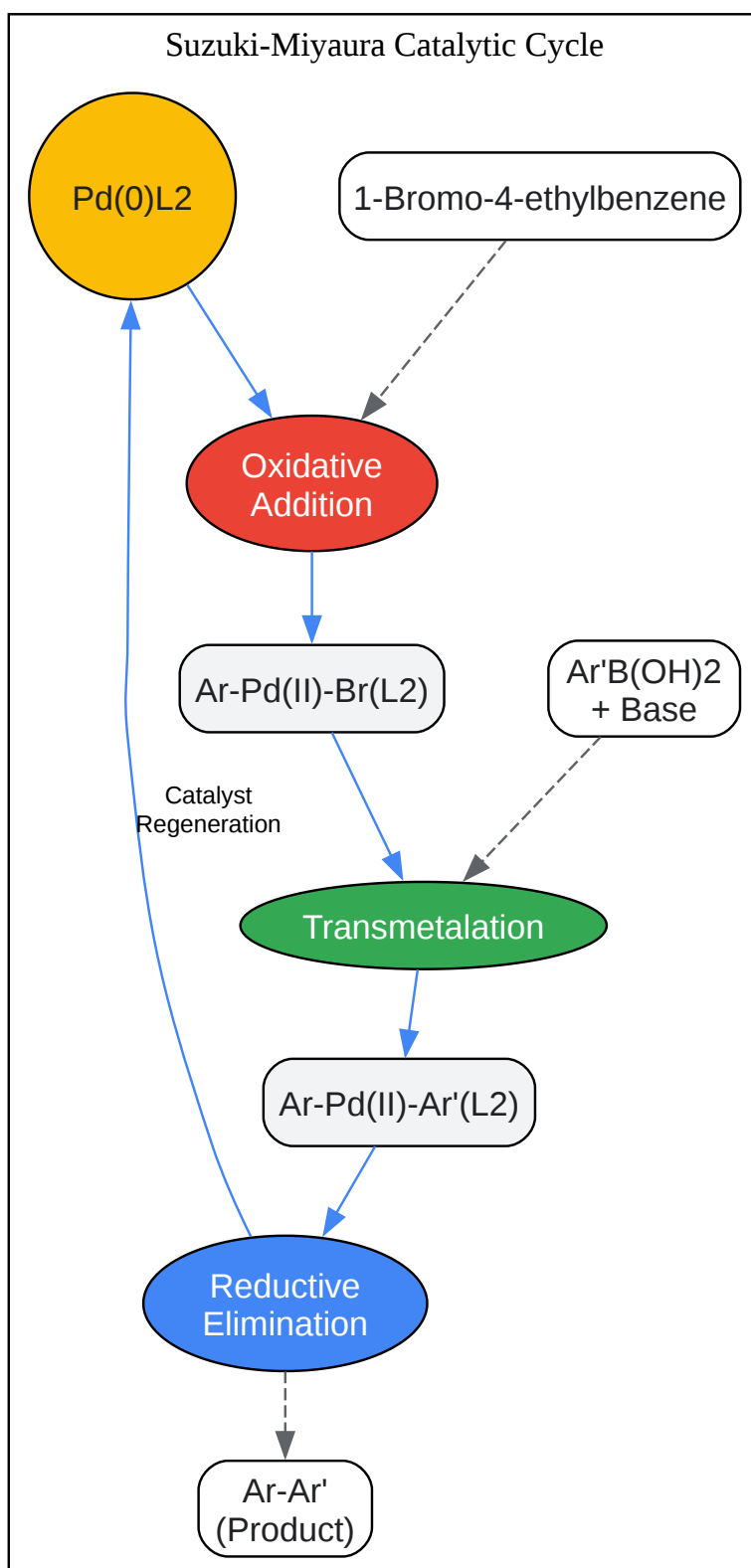
- Ethylbenzene
- Bromine (Br<sub>2</sub>)
- Iron(III) bromide (FeBr<sub>3</sub>) or Aluminum chloride (AlCl<sub>3</sub>) as a Lewis acid catalyst
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) as a solvent
- Sodium bisulfite solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylbenzene in anhydrous dichloromethane.
- Add a catalytic amount of iron(III) bromide to the flask.
- Cool the mixture in an ice bath.
- Slowly add bromine, dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel with continuous stirring. The temperature should be maintained between 0 °C and room temperature.<sup>[1]</sup>

- After the addition is complete, allow the reaction to stir at room temperature until the bromine color fades.
- Quench the reaction by carefully adding a saturated solution of sodium bisulfite to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by distillation to yield pure **1-Bromo-4-ethylbenzene**.





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